1,3-Dioxoisoindolin-2-yl 3-methylbutanoate
Overview
Description
1,3-Dioxoisoindolin-2-yl 3-methylbutanoate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a 1,3-dioxoisoindoline moiety, which is a heterocyclic structure containing two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. One common method is as follows:
Reaction of Phthalic Anhydride with Amine: Phthalic anhydride reacts with an amine to form the corresponding phthalimide.
Esterification: The phthalimide is then esterified with 3-methylbutanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reaction: Large quantities of phthalic anhydride and amine are reacted in a controlled environment.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted isoindoline derivatives.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 3-methylbutanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
1,3-Dioxoisoindolin-2-yl 3-methylbutanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other isoindoline derivatives. This uniqueness makes it valuable in specific synthetic and medicinal applications.
Biological Activity
1,3-Dioxoisoindolin-2-yl 3-methylbutanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of isoindoline derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a dioxoisoindoline moiety, which contributes to its biological activity. Understanding the chemical properties is essential for elucidating its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 247.26 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not well-documented |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study assessing the antibacterial activity of isoindoline derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests its potential as a lead compound in developing new antibiotics.
Anticancer Activity
The compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines.
Case Study: Antiproliferative Effects
In vitro assays revealed that this compound significantly reduced cell viability in HeLa and A549 cell lines with IC50 values of approximately 30 µM . These findings highlight its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular pathways. It may inhibit key enzymes involved in cell proliferation and bacterial metabolism.
Summary of Biological Activities
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(2)7-11(15)18-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRLBLQIGHRSOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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